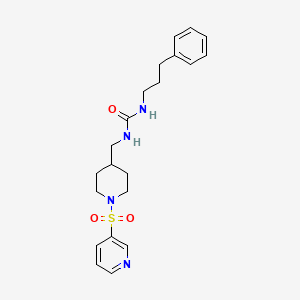

![molecular formula C10H15IO3 B2414429 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane CAS No. 2137616-38-5](/img/structure/B2414429.png)

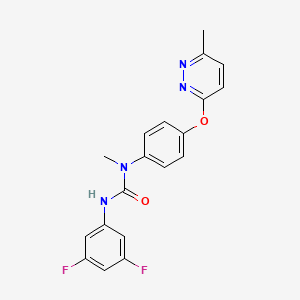

2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.47.15]dodecane.

Aplicaciones Científicas De Investigación

Synthesis from Carbohydrates

- The synthesis of trioxadispiroacetals, which includes compounds similar to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, has been explored using carbohydrates as starting materials. A key process in these syntheses is the construction of lateral tetrahydrofuran and tetrahydropyran rings, achieved through homologation and intramolecular hydrogen abstraction (Dorta, Martín, Salazar, Suárez, & Prangé, 1998).

Hypervalent Iodine Mediated Reactions

- Hypervalent iodine mediated reactions have been used for regioselective ring cleavage and expansion of various cyclic compounds, demonstrating the versatility of iodine compounds in organic synthesis (Marchand, Rajagopal, Burritt, Bott, Watson, & Sun, 1995).

Iodine-Induced Cyclization for Synthesis

- Iodine-induced cyclization has been employed for synthesizing various cyclic compounds, highlighting the importance of iodine in facilitating ring closure in organic compounds (Lin, Wu, & Wu, 1997).

Synthesis of Spiroacetal Systems

- The synthesis of spiroacetal systems, closely related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, utilizes radical abstraction methods promoted by iodine-containing compounds, showcasing their role in complex organic syntheses (Dorta, Martín, Suárez, & Prangé, 1996).

Applications in Polymerization

- Spiro-structured nitroxides, which are chemically related to 2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane, have been used in "living" radical polymerization of styrene, suggesting potential applications in polymer science (Miura, Nakamura, & Taniguchi, 2001).

Propiedades

IUPAC Name |

2-(iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAKHVFWZNMSND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3(C2)CC(OC3)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(Iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chloro-4-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2414346.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2414351.png)

![ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2414352.png)

![N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride](/img/structure/B2414355.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2414359.png)

![(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414361.png)

![1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one](/img/structure/B2414362.png)